4-Methoxybenzene-1,2-diol
Overview
Description
4-Methoxybenzene-1,2-diol, also known as 4-methylcatechol, belongs to the class of organic compounds known as catechols . It is a colorless liquid with a smell reminiscent of anise seed .
Synthesis Analysis
The synthesis of 4-Methoxybenzene-1,2-diol involves the use of laccase and benzotriazol-1-ol in an aqueous phosphate buffer at temperatures between 5 - 20℃ for 12 hours .
Molecular Structure Analysis
The molecular formula of 4-Methoxybenzene-1,2-diol is C7H8O3, and its molecular weight is 140.14 . The InChI code is 1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 .
Chemical Reactions Analysis
Benzene derivatives like 4-Methoxybenzene-1,2-diol can undergo electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Scientific Research Applications
Kinetic Study of Parallel Reactions
The study conducted by Wang et al. (2010) explored the synthesis and kinetics of dichloro-methoxybenzenes from 1,2,4-trichlorobenzene and sodium methoxide. The research focused on the effects of various parameters such as reactant molar ratios, solvents, and reaction temperatures.
Electrochemical Studies
McGuire and Peters (2016) investigated the electrochemical reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), a pesticide known as methoxychlor. This study provides insights into the electrochemical behavior of methoxybenzene derivatives.
Biomass and Pyrolysis Research
Research by Vane and Abbott (1999) utilized methoxyphenols, including derivatives of 4-Methoxybenzene-1,2-diol, as proxies for terrestrial biomass. This study is crucial in understanding chemical changes in lignin during hydrothermal alteration.
Catalytic Synthesis
A study on the synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins using 4-Methoxybenzene-1,2-diol was conducted by Massacret et al. (1999). This study highlights the catalytic applications of 4-Methoxybenzene-1,2-diol in organic synthesis.
Thermochemical Conversion in Liquid Phase
The work of Alén (1991) delves into the conversion of methoxybenzene and related compounds in an aqueous alkaline solution under heat and pressure, relevant for the production of liquid fuels from pulping liquors.
Environmental and Analytical Chemistry
Seitz and Ram (2000) explored the occurrence of volatile methoxybenzene compounds in grains with off-odors, demonstrating the environmental and analytical chemistry aspects of methoxybenzene derivatives.
Mechanistic Studies in Atmospheric Chemistry
The mechanism of the gas-phase reaction of methoxybenzene with ozone was studied by Sun et al. (2016). This research is crucial for understanding the environmental impact of methoxybenzene derivatives in the atmosphere.
Safety And Hazards
The safety data sheet for 4-Methoxybenzene-1,2-diol indicates that it is a hazardous substance. It has a GHS07 pictogram, a warning signal word, and several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), and H411 (Toxic to aquatic life with long-lasting effects) .
properties
IUPAC Name |
4-methoxybenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZABYGWFNGNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192565 | |
Record name | 1,2-Benzenediol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzene-1,2-diol | |
CAS RN |
3934-97-2 | |
Record name | 1,2-Benzenediol, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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